
1,3,4,5,6,7-Hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalen-7-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,4,5,6,7-Hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalen-7-yl acetate is a complex organic compound with a unique structure. It is known for its applications in various fields, including chemistry, biology, and industry. The compound’s molecular formula is C15H24O, and it has a molecular weight of 204.3511 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,5,6,7-Hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalen-7-yl acetate involves several steps. One common method includes the Diels-Alder reaction, which uses a Lewis acid catalyst such as aluminum chloride to ensure the acetyl group is positioned correctly .
Industrial Production Methods
Industrial production methods often involve the use of cobalt acetate as a catalyst. The process includes distillation, crystallization, and filtration to obtain the final product .
化学反応の分析
Types of Reactions
1,3,4,5,6,7-Hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalen-7-yl acetate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxygen or other oxidizing agents.
Reduction: Commonly uses hydrogen or other reducing agents.
Substitution: Often involves halogens or other substituents under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fully oxidized products, while substitution reactions can introduce different functional groups .
科学的研究の応用
1,3,4,5,6,7-Hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalen-7-yl acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in various organic synthesis reactions.
Biology: Studied for its potential biological activities and interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and other industrial products
作用機序
The mechanism of action of 1,3,4,5,6,7-Hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalen-7-yl acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
- 2,3A-ethanoindan, 3a,4,5,6-tetrahydro-1,1,4,4-tetramethyl-
- Isolongifolene
- trans-Isolongifolene
Uniqueness
1,3,4,5,6,7-Hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalen-7-yl acetate stands out due to its specific structural features and the resulting chemical properties. Its unique arrangement of atoms allows for distinct interactions and reactions that are not observed in similar compounds .
特性
CAS番号 |
32213-88-0 |
|---|---|
分子式 |
C17H26O2 |
分子量 |
262.4 g/mol |
IUPAC名 |
(2,2,7,7-tetramethyl-4-tricyclo[6.2.1.01,6]undec-5-enyl) acetate |
InChI |
InChI=1S/C17H26O2/c1-11(18)19-13-8-14-16(4,5)12-6-7-17(14,9-12)15(2,3)10-13/h8,12-13H,6-7,9-10H2,1-5H3 |
InChIキー |
DMRSABXLZDPVFE-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1CC(C23CCC(C2)C(C3=C1)(C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


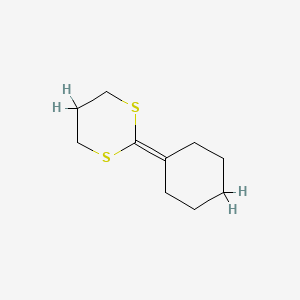

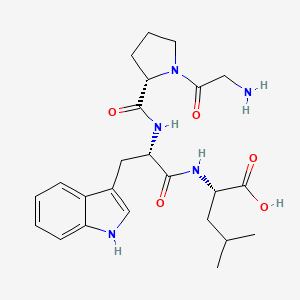

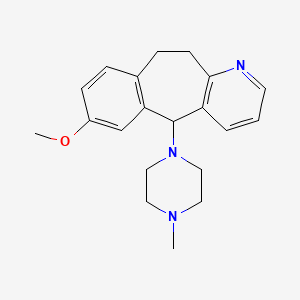

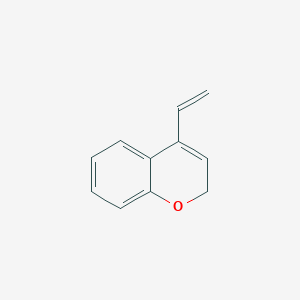
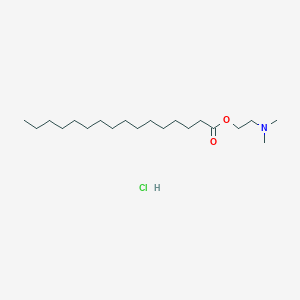
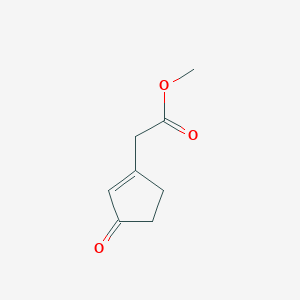

![Lithium, [3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]-](/img/structure/B14678191.png)
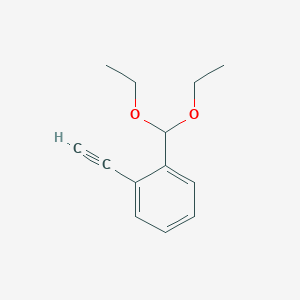
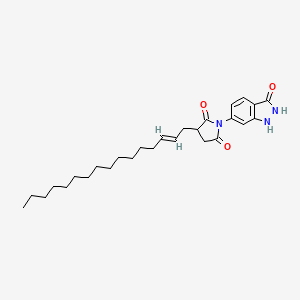
![2-[({5-Hydroxy-3-[(2-methylacryloyl)oxy]hexan-2-yl}oxy)carbonyl]benzoate](/img/structure/B14678211.png)
